molecular formula C28H28N2O6 B12890055 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618080-69-6

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12890055
CAS No.: 618080-69-6
M. Wt: 488.5 g/mol
InChI Key: IBEZYZIAJKFMSK-SHHOIMCASA-N
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Description

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, propoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound may find applications in materials science, such as the development of new polymers, coatings, or catalysts. Its unique properties could enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-ethoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-butoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

618080-69-6

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O6/c1-4-14-36-21-10-7-19(8-11-21)25-24(26(31)20-9-12-22(34-2)23(15-20)35-3)27(32)28(33)30(25)17-18-6-5-13-29-16-18/h5-13,15-16,25,31H,4,14,17H2,1-3H3/b26-24+

InChI Key

IBEZYZIAJKFMSK-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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